trans-Ned 19
Overview
Description
“trans-Ned 19” is a potent and selective antagonist of the endogenous calcium channel opener nicotinic acid adenine dinucleotide phosphate (NAADP), thereby reducing the normal NAADP-mediated calcium flux without blocking calcium channels directly . It is used in research into the functions of NAADP signaling inside many different cell types .
Molecular Structure Analysis
The molecular formula of “trans-Ned 19” is C30H31FN4O3 . Its structure includes a piperazine ring, a fluorophenyl group, a methoxyphenyl group, and a pyrido-indole-carboxylic acid group .
Chemical Reactions Analysis
“trans-Ned 19” acts as a potent and selective antagonist of NAADP, thereby reducing the normal NAADP-mediated calcium flux . It blocks NAADP-dependent calcium release as well as NAADP binding to sea urchin egg homogenate . It does not affect either IP3-mediated calcium release or cyclic ADP-ribose-mediated calcium release .
Physical And Chemical Properties Analysis
The molecular weight of “trans-Ned 19” is 514.6 . It is soluble in DMSO and DMF . The compound is a crystalline solid .
Scientific Research Applications
Identification of a Chemical Probe for NAADP Signaling
A key application of trans-NED 19 lies in its role as a chemical probe for studying NAADP (nicotinic acid adenine dinucleotide phosphate) signaling, a critical calcium-releasing second messenger in cells. The discovery of Ned-19 enabled researchers to block NAADP signaling at nanomolar concentrations, facilitating the study of NAADP's role in cellular processes. This breakthrough has implications for understanding glucose sensing in pancreatic beta cells, among other cellular mechanisms (Naylor et al., 2009).
Development of Wearable Assistive Technologies
Trans-NED 19 has also been explored in the development of wearable human-machine interfaces (HMI) for assisting people with disabilities. A novel sensor, utilizing the triboelectric effect and named Non-Attached Electrode-Dielectric Triboelectric Sensor (NEDTS), has been applied in creating devices like eye motion sensors. These devices offer hands-free computer cursor control and other applications, showcasing trans-NED 19's potential in enhancing the quality of life for individuals with mobility impairments (David Vera Anaya et al., 2020).
Exploration of Two-Pore Channels in Cellular Signaling
Another significant application of trans-NED 19 is in the study of two-pore channels (TPCs) in cellular signaling. Research utilizing trans-NED 19 has provided insights into the role of TPCs in the action of various hormones and neurotransmitters on cellular calcium concentrations. This research has implications for understanding the mechanisms of blood vessel relaxation and contraction, offering potential pathways for treating cardiovascular diseases (Trufanov et al., 2019).
Neuroendocrine Differentiation in Prostate Cancer
In the field of oncology, trans-NED 19 has been implicated in studies on neuroendocrine differentiation (NED) in prostate cancer. NED represents a mechanism by which prostate cancer cells may exhibit resistance to treatments. Understanding the role of trans-NED 19 in this process could contribute to the development of novel therapeutic strategies aimed at overcoming treatment resistance in prostate cancer (Hu et al., 2015).
Inhibition of Tumor Growth and Metastasis
Research involving trans-NED 19 has shown its potential in inhibiting tumor growth, vascularization, and metastasis, particularly in the context of melanoma. By inhibiting NAADP-dependent calcium signaling, trans-NED 19 demonstrates promise as a therapeutic agent in controlling tumor progression and the formation of new blood vessels necessary for tumor growth (Favia et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHCEERDBRGPQZ-LBNVMWSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501102307 | |
Record name | NED-19 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501102307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Ned 19 | |
CAS RN |
1354235-96-3 | |
Record name | (1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354235-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NED-19 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501102307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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